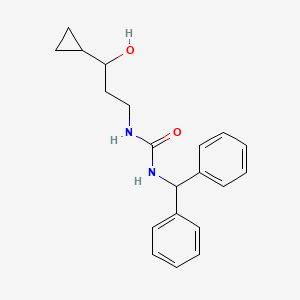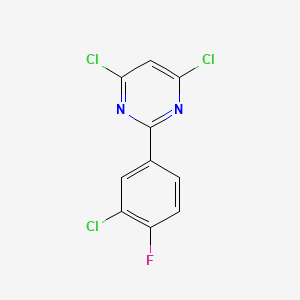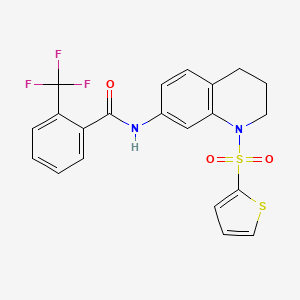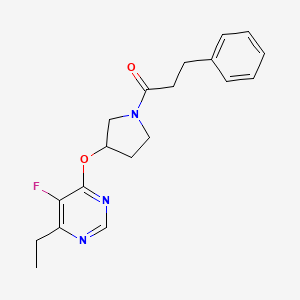
2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It also contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom. The presence of a chlorophenyl group indicates that the compound may have some degree of polarity and could interact with various biological targets through pi stacking or halogen bonding.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用
Anticonvulsant and Antimicrobial Activities
- 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including compounds structurally related to the given chemical, have been synthesized for potential anticonvulsant activity. These compounds show promise in in vivo tests like maximal electroshock (MES) and sub‐cutaneous Metrazol (scMet) tests. Some derivatives also exhibit antimicrobial activity against bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).
Alzheimer's Disease Treatment
- Derivatives of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as potent acetylcholinesterase inhibitors, important in Alzheimer's disease treatment. These compounds also inhibit amyloid β aggregation, a key factor in Alzheimer's disease progression (Umar et al., 2019).
Antagonistic Effects on CB1 Cannabinoid Receptor
- Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide are potent and selective antagonists for the CB1 cannabinoid receptor, providing insights into drug design for treatments related to cannabinoid receptor interactions (Shim et al., 2002).
Synthesis and Application in Medicinal Chemistry
- The synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide derivatives has been explored for potential medicinal applications. These synthesis methods are important for creating compounds for various biological screenings (Guillaume et al., 2003).
Antibacterial, Antifungal, and Anthelmintic Activities
- Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, like T2288, show significant antibacterial, antifungal, and anthelmintic activities. These compounds also demonstrate potential in latent fingerprint analysis for forensic applications (Khan et al., 2019).
Novel Pyrazole and Thiazole Derivatives
- Chloroacetonitrile is used to construct novel pyrazole and thiazole derivatives, including 2-(piperidin-1-yl) acetamide derivatives. These compounds offer new avenues in medicinal chemistry for developing potential therapeutic agents (Khalil et al., 2017).
Inhibition of Acyl-CoA:Cholesterol O-Acyltransferase-1
- Certain piperazin-1-yl-acetamide derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This inhibition is crucial for the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis (Shibuya et al., 2018).
Novel Heterocyclic Systems
- Methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides to form new heterocyclic systems. These novel compounds expand the scope of medicinal chemistry with potential therapeutic implications (Svetlana et al., 2015).
Antimicrobial and Anticancer Activities
- Synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives exhibit significant antimicrobial and anticancer activities. These findings are crucial for developing new therapeutic agents (Mehta et al., 2019).
Combined H1-Antihistamine and Mast Cell Stabilizing Properties
- Derivatives like N-benzylpiperazino exhibit H1-antihistamine activity and the ability to stabilize mast cells. These properties are significant in the development of treatments for allergies and anaphylactic reactions (Buckle et al., 1986).
特性
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c19-13-2-1-3-14(8-13)22-6-4-21(5-7-22)10-15-9-16(23)17(11-25-15)26-12-18(20)24/h1-3,8-9,11H,4-7,10,12H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKELUWLFNNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2714585.png)

![5-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2714589.png)



![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)
![N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2714594.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)
![2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714596.png)
